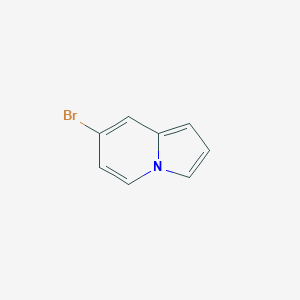

7-Bromoindolizine

CAS No.: 1539657-44-7

Cat. No.: VC2595388

Molecular Formula: C8H6BrN

Molecular Weight: 196.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1539657-44-7 |

|---|---|

| Molecular Formula | C8H6BrN |

| Molecular Weight | 196.04 g/mol |

| IUPAC Name | 7-bromoindolizine |

| Standard InChI | InChI=1S/C8H6BrN/c9-7-3-5-10-4-1-2-8(10)6-7/h1-6H |

| Standard InChI Key | FJHZYFMOZQDRJE-UHFFFAOYSA-N |

| SMILES | C1=CN2C=CC(=CC2=C1)Br |

| Canonical SMILES | C1=CN2C=CC(=CC2=C1)Br |

Introduction

Biological Activities of Indolizine Derivatives

Indolizine derivatives have been studied for their potential biological activities, including as inhibitors of vascular endothelial growth factor (VEGF), neuropilin-1 (NRP1) synergy, and as agents with antibacterial, antiviral, and anti-inflammatory properties . Additionally, they have been explored as selective agonists for the α7 nicotinic acetylcholine receptor (α7 nAChR), which is implicated in cognitive functions and neuropsychiatric disorders .

Synthesis and Applications

The synthesis of indolizine derivatives often involves complex organic chemistry techniques, such as Sonogashira coupling and ring-closing reactions . These compounds are also being explored for their potential use in dye-sensitized solar cells due to their electronic properties .

Research Findings and Future Directions

While specific research findings on "7-Bromoindolizine" are not available, the broader field of indolizine derivatives offers promising avenues for drug discovery and materials science. The biological activities of these compounds suggest potential therapeutic applications, particularly in the treatment of cognitive disorders and diseases related to α7 nAChR dysfunction .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume